(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Catalog No.
S1533867
CAS No.
63088-78-8
M.F
C6H11NO3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

CAS Number

63088-78-8

Product Name

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

IUPAC Name

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1

InChI Key

RKEYKDXXZCICFZ-WHFBIAKZSA-N

SMILES

C1CC(NCC1O)C(=O)O

Canonical SMILES

C1CC(NCC1O)C(=O)O

Isomeric SMILES

C1C[C@H](NC[C@H]1O)C(=O)O

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a natural product found in Morus alba, Lathyrus japonicus, and Calliandra angustifolia with data available.

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (CAS 63088-78-8), commonly referred to as cis-5-hydroxypipecolic acid, is a highly specialized, non-proteinogenic chiral amino acid. In industrial and pharmaceutical procurement, it is primarily valued as a conformationally constrained building block and an essential chiral precursor. Its defining structural feature is the strictly defined cis relationship between the carboxylic acid at the C2 position and the hydroxyl group at the C5 position on a six-membered piperidine ring. This precise stereochemical arrangement makes it an irreplaceable starting material for the synthesis of 1,6-diazabicyclo[3.2.1]octane (DBO) cores, which are the fundamental structural motifs in advanced beta-lactamase inhibitors such as Relebactam [1]. Beyond infectious disease applications, it is utilized in the synthesis of constrained peptidomimetics, where its six-membered ring provides specific dihedral angle constraints that standard five-membered amino acids cannot achieve [2].

Substituting (2S,5S)-5-hydroxypipecolic acid with closely related analogs, such as L-proline, unsubstituted L-pipecolic acid, or the (2S,5R) trans-diastereomer, results in catastrophic synthetic failures in targeted applications. L-proline possesses a five-membered pyrrolidine ring that fundamentally alters the backbone dihedral angles, failing to replicate the specific beta-turn mimicry provided by the six-membered piperidine ring [1]. In the synthesis of diazabicyclooctane (DBO) beta-lactamase inhibitors, unsubstituted L-pipecolic acid cannot be used because it lacks the C5 hydroxyl group required as an anchor for intramolecular cyclization [2]. Furthermore, attempting to use the (2S,5R) trans-diastereomer prevents the formation of the bridged[3.2.1] bicyclic system; the trans orientation places the C5 leaving group in a spatial trajectory that physically precludes the necessary 180-degree anti-periplanar SN2 displacement by the C2 nitrogen derivative[2]. Consequently, procurement must strictly specify the (2S,5S) isomer for these synthetic routes.

Stereospecific Viability for Diazabicyclooctane (DBO) Core Cyclization

The synthesis of advanced beta-lactamase inhibitors (e.g., MK-7655/Relebactam) requires the construction of a 1,6-diazabicyclo[3.2.1]octane (DBO) core. This is achieved via an intramolecular SN2 displacement utilizing the C5 position. The (2S,5S) cis-isomer provides the exact spatial geometry required for this cyclization, whereas the (2S,5R) trans-isomer fails to achieve the correct orbital trajectory for ring closure, and unsubstituted pipecolic acid completely lacks the necessary hydroxyl anchor[1]. Industrial routes rely exclusively on the (2S,5S) isomer to achieve the bridged bicyclic architecture [2].

Evidence DimensionIntramolecular SN2 cyclization viability for DBO core
Target Compound Data(2S,5S)-5-Hydroxypipecolic acid enables direct cyclization to the [3.2.1] bicyclic system.
Comparator Or Baseline(2S,5R)-isomer yields 0% of the target DBO core; unsubstituted pipecolic acid yields 0%.
Quantified DifferenceOnly the (2S,5S) configuration provides the required anti-periplanar trajectory for successful DBO core formation.
ConditionsIntramolecular SN2 displacement during beta-lactamase inhibitor intermediate synthesis.

Procurement of the exact (2S,5S) diastereomer is an absolute structural prerequisite for manufacturing DBO-class beta-lactamase inhibitors.

Conformational Expansion in Peptidomimetic Scaffolds

When designing conformationally constrained dipeptide surrogates, the choice of the cyclic amino acid dictates the accessible 3D space. Incorporating the six-membered (2S,5S)-5-hydroxypipecolic acid into indolizidin-2-one (I2aa) scaffolds expands the accessible phi/psi dihedral angle space compared to standard five-membered L-proline derivatives. This allows the pipecolic derivative to stabilize specific beta-turn geometries that are sterically forbidden or energetically unfavorable for the more rigid, planar pyrrolidine ring of proline [1].

Evidence DimensionAccessible backbone dihedral angles (phi/psi) for beta-turn mimicry
Target Compound DataPipecolic acid derivatives (6-membered ring)
Comparator Or BaselineL-Proline derivatives (5-membered ring)
Quantified DifferenceThe 6-membered ring accesses distinct phi/psi coordinates, enabling beta-turn conformations that the 5-membered proline ring cannot stabilize.
ConditionsIn silico and NMR conformational analysis of indolizidin-2-one (I2aa) dipeptide surrogates.

For drug discovery programs targeting protein-protein interactions, utilizing this specific pipecolic acid derivative provides access to distinct biologically active conformations unavailable with standard proline substitution.

Scalability and Chiral Purity via Biocatalytic Sourcing

The commercial viability of (2S,5S)-5-hydroxypipecolic acid depends heavily on its synthetic origin. Traditional chemical synthesis from 5-hydroxy-2-piperidone requires 5 to 6 steps, complex chiral resolution, and typically results in an overall yield of only 17-25%[1]. In contrast, modern biocatalytic routes utilizing engineered Fe(II)/alpha-ketoglutarate-dependent dioxygenases perform a direct, single-step regio- and stereoselective hydroxylation of L-pipecolic acid, achieving >99% enantiomeric excess (ee) [2]. This single-step enzymatic process drastically reduces the impurity profile.

Evidence DimensionSynthetic step count and enantiomeric excess (ee)
Target Compound DataBiocatalytic hydroxylation (1 step, >99% ee)
Comparator Or BaselineTraditional chemical synthesis (5-6 steps, 17-25% overall yield)
Quantified DifferenceBiocatalysis eliminates 4-5 synthetic steps and guarantees >99% ee without the need for downstream chiral resolution.
ConditionsIndustrial-scale preparation of chiral pharmaceutical intermediates.

Industrial buyers should prioritize enzymatically produced batches to ensure high enantiopurity and reduce downstream purification bottlenecks in API manufacturing.

Manufacturing of DBO-Class Beta-Lactamase Inhibitors

This compound is the mandatory starting material for synthesizing the 1,6-diazabicyclo[3.2.1]octane (DBO) core found in potent beta-lactamase inhibitors such as Relebactam. The strictly defined cis-stereochemistry at the C2 and C5 positions is required to execute the critical intramolecular cyclization step during API manufacturing [1].

Synthesis of Constrained Peptidomimetic Libraries

In medicinal chemistry, it is utilized to construct indolizidin-2-one (I2aa) amino acid surrogates. The six-membered ring provides unique dihedral angle constraints that mimic natural beta-turns, making it a superior choice over standard L-proline when exploring novel conformational space for protein-protein interaction inhibitors [2].

Chiral Pool Starting Material for Polycyclic Alkaloids

Due to its high enantiomeric purity when sourced biocatalytically, it serves as an excellent chiral pool building block for the total synthesis of complex natural products and polycyclic alkaloids, where the pre-set (2S,5S) stereocenters dictate the downstream diastereoselectivity of subsequent ring-forming reactions[3].

XLogP3

-3

Dates

Last modified: 08-15-2023

Explore Compound Types